2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15(2)27(24,25)19-5-3-16(4-6-19)13-20(23)22-12-9-18(14-22)26-17-7-10-21-11-8-17/h3-8,10-11,15,18H,9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUMLIKHQELMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.
Final Coupling: The final step involves coupling the sulfonylated phenyl ring with the pyrrolidine-pyridine intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Research indicates that this compound exhibits significant anti-inflammatory and neuroprotective properties. Its structure allows for interactions with various biological targets, making it a candidate for treating several diseases.
Key Biological Activities:
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pathways associated with inflammation, potentially benefiting conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from damage, which could be relevant in neurodegenerative diseases like Alzheimer's.
Example Synthesis Procedure:
- Combine isopropylsulfonyl phenol with a pyridine derivative.
- Use a coupling agent to promote the reaction.
- Purify the resulting compound through column chromatography.
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but often include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical Properties
Biological Activity
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
This compound features a sulfonyl group, a pyridine moiety, and a pyrrolidine ring, which contribute to its pharmacological properties.
Research indicates that compounds with similar structures often target various biological pathways. The specific mechanism of action for this compound may involve:
- Inhibition of Protein Kinases : Many sulfonamide derivatives are known to inhibit kinases involved in cancer progression.
- Interaction with GABA Receptors : Compounds that affect neurotransmitter systems can modulate neuronal excitability and have implications in treating neurological disorders.
Anticancer Activity
A significant area of interest is the compound's potential anticancer properties. For instance, studies on similar sulfonamide derivatives have shown:
-
Inhibition of Cell Proliferation : Compounds with structural similarities have demonstrated antiproliferative effects on various cancer cell lines, including breast and colon cancer cells. For example, phenyl sulfonate derivatives exhibit IC values in the nanomolar range against multiple cancer types .
Compound Cell Line IC (µM) PIB-SO HT-29 0.025 PIB-SO M21 0.030 PIB-SO MCF7 0.020
Neuroprotective Effects
The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. Similar compounds have shown:
- Modulation of GABA Receptors : By influencing GABAergic signaling pathways, these compounds may provide therapeutic benefits for conditions like epilepsy and anxiety disorders .
Case Studies
Several case studies illustrate the biological activity of structurally related compounds:
- Study on Antiproliferative Activity :
- Neuropharmacological Evaluation :
Q & A
Q. What are the key steps and challenges in synthesizing 2-(4-(isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Introducing the isopropylsulfonyl group to the phenyl ring using sulfonyl chlorides under basic conditions .
- Pyrrolidine Functionalization : Coupling the pyridin-4-yloxy group to the pyrrolidine ring via nucleophilic substitution, often requiring anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
- Ketone Formation : Final acylation steps using reagents like acetyl chloride or chloroacetone, monitored via thin-layer chromatography (TLC) . Challenges : Low yields due to steric hindrance at the pyrrolidine nitrogen and competing side reactions (e.g., over-sulfonylation). Optimization of temperature (e.g., reflux at 80–100°C) and solvent polarity is critical .
Q. How can researchers confirm the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR verify substituent positions, particularly the pyridin-4-yloxy group’s orientation and sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (≈420–430 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the pyrrolidine ring and phenylsulfonyl moiety, though limited public data exist for this compound .
Q. What preliminary assays are recommended to assess biological activity?
- Enzyme Inhibition Screens : Test against kinases or proteases due to structural similarity to known inhibitors (e.g., pyridine-containing scaffolds) .
- Receptor Binding Studies : Use radioligand displacement assays for GPCRs or neurotransmitter receptors, given the compound’s potential interaction with hydrophobic binding pockets .
Advanced Research Questions
Q. How can contradictory solubility data across studies be resolved?
Discrepancies often arise from:
- Sample Purity : Impurities from incomplete sulfonylation or pyrrolidine coupling alter solubility. Recrystallization in methanol or acetonitrile improves purity .
- pH-Dependent Solubility : The pyridin-4-yloxy group’s basicity (pKa ≈3–4) increases solubility in acidic buffers (pH <5) but reduces it in neutral conditions . Methodological Fix : Standardize solvent systems (e.g., phosphate-buffered saline at pH 4.6) and report purity levels ≥95% via HPLC .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in pyrrolidine functionalization .
- Flow Chemistry : Continuous flow reactors minimize side reactions during sulfonylation, improving scalability .
- In Situ Monitoring : Use FT-IR spectroscopy to track sulfonyl chloride consumption and prevent over-reaction .
Q. How can computational modeling guide mechanistic studies of this compound’s bioactivity?
- Molecular Docking : Predict binding modes to targets like COX-2 or EGFR using software (e.g., AutoDock Vina). Focus on the sulfonyl group’s electrostatic interactions with catalytic residues .
- MD Simulations : Analyze stability of the pyrrolidine-pyridine linkage in aqueous environments to prioritize derivatives with enhanced pharmacokinetics .
Q. What experimental controls mitigate degradation during long-term stability studies?
- Temperature Control : Store samples at –20°C in amber vials to prevent photodegradation of the pyridin-4-yloxy group .
- Matrix Stabilization : Add antioxidants (e.g., BHT) to organic solvents to slow oxidative degradation of the sulfonyl moiety .
Methodological Considerations Table
Key Data Contradictions and Solutions
-
Contradiction : Variability in reported IC₅₀ values for enzyme inhibition.
Root Cause : Differences in assay conditions (e.g., ATP concentration in kinase assays).
Solution : Adhere to standardized protocols (e.g., Eurofins Panlabs KinaseProfiler) . -
Contradiction : Discrepant melting points (reported 149–151°C vs. 155–157°C).
Root Cause : Polymorphism or residual solvent retention.
Solution : Perform differential scanning calorimetry (DSC) to identify crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
